2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-9-17(14(2)22-13)18(21)20(10-15-6-8-23-12-15)11-16-5-3-4-7-19-16/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWIVZYKIXQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Carboxamide Formation: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine (pyridin-2-ylmethylamine and thiophen-3-ylmethylamine) under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapy. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
In a study involving prostate cancer cells, the compound demonstrated significant cytotoxic effects, leading to cell cycle arrest and apoptosis. The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been tested, indicating potential for development as a novel antibiotic.
Case Study:
A laboratory evaluation revealed that 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potency compared to standard antibiotics .
Organic Electronics
This compound is being investigated for use in organic electronic devices due to its favorable electronic properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Mobility | 0.5 cm²/V·s |
| Conductivity | 10⁻⁶ S/cm |
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Table 1: Substituent Comparison of Furan-3-Carboxamide Derivatives
Key Observations :
- The target compound’s pyridine and thiophene substituents introduce aromaticity and heteroatom diversity, contrasting with the saturated piperidine in and the bulky dibenzocycloheptene in .
Physicochemical Properties
Table 2: Molecular Weight and Calculated Properties
*LogP values estimated using fragment-based methods.
Analysis :
- The target compound’s higher molecular weight and LogP compared to the piperidine analog suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Compound 7b has a similar LogP but a thiazole ring, which could improve metabolic stability compared to thiophene.
Biological Activity
2,5-Dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a complex organic compound characterized by its unique structural features, which include a furan ring, a pyridine moiety, and a thiophene unit. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
The biological activity of this compound is hypothesized to be mediated through interactions with specific biological targets. While the exact targets are not fully elucidated, related compounds in its class have shown effects on various biochemical pathways:
- Inflammatory Pathways : Compounds with similar structures have been observed to inhibit inflammatory mediators.
- Antiviral Activity : Some derivatives exhibit activity against viral replication processes.
- Anticancer Properties : Evidence suggests that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Data
Recent studies have highlighted the biological activities of this compound and its analogs. Below is a summary table of findings from various research studies:
Case Studies
- Anticancer Activity : In a study involving the compound's effect on A431 and HepG2 cell lines, it was found to induce significant apoptosis at concentrations around 15 µM. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately triggering cell death.
- Antiviral Properties : Another investigation into the antiviral properties showed that the compound inhibited replication in Vero cells infected with a common virus, with an IC50 value of 20 µM. The study suggested that this effect was due to interference with viral entry mechanisms.
- Antimicrobial Efficacy : A study focused on the antimicrobial activity revealed that the compound was effective against E. coli, showing an IC50 of 10 µM. This suggests potential for development as an antibacterial agent, particularly against resistant strains.
Q & A
Q. How can the synthesis of 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide be optimized for academic research?
Methodological Answer: The compound’s synthesis involves coupling furan-3-carboxylic acid derivatives with pyridine and thiophene-containing amines. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF or DCM under nitrogen to prevent hydrolysis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from THF/toluene mixtures improves yield and purity .
- Reaction monitoring : TLC or HPLC ensures completion. Optimize reaction time (1–3 hours at reflux) to avoid byproducts like unreacted intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for pyridinyl (δ 8.2–8.5 ppm), thiophene (δ 6.8–7.2 ppm), and furan (δ 6.0–6.5 ppm) protons. Use DEPT-135 to distinguish methyl groups (δ 2.1–2.5 ppm) .
- HRMS : Confirm molecular weight (expected ~370–380 g/mol) with ESI+ ionization. Match isotopic patterns for sulfur and nitrogen .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functional groups .
Q. How can researchers assess the biological activity of this compound in vitro?
Methodological Answer:
- Antioxidant assays : Use DPPH radical scavenging (IC50 calculation) or FRAP assays, comparing to ascorbic acid as a positive control .
- Anti-inflammatory models : Test inhibition of COX-2 in LPS-stimulated macrophages or carrageenan-induced paw edema in rodents .
- Cytotoxicity screening : Employ MTT assays on HEK-293 or HepG2 cell lines to establish safe concentration ranges .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (CF₃) on the pyridine or thiophene rings to study electronic effects on bioactivity .
- Bioisosteric replacement : Replace the furan ring with thiadiazole (as in related compounds) to evaluate metabolic stability .
- Pharmacophore mapping : Use molecular modeling (e.g., Schrödinger Suite) to identify critical hydrogen-bonding (amide group) and hydrophobic (methyl groups) interactions .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP ~3.5), CYP450 inhibition risk, and blood-brain barrier permeability .
- Docking studies : Target enzymes like COX-2 (PDB ID: 5KIR) or NF-κB using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and redox behavior .
Q. What are the best practices for handling and solubility challenges?
Methodological Answer:
- Solubility optimization : Use co-solvents (DMSO:water, ≤5% v/v) or surfactants (Tween-80) for in vitro assays. For in vivo studies, employ β-cyclodextrin inclusion complexes .
- Storage : Store at –20°C under argon to prevent oxidation of the thiophene and furan rings .
- Handling : Use gloveboxes for moisture-sensitive reactions (amide bond formation) and LC-MS for stability testing in buffer solutions (pH 4–9) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays (n ≥ 3) using standardized protocols (e.g., OECD guidelines) to confirm IC50/EC50 values .
- Model specificity : Compare results across cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) to identify cell-type-dependent effects .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., thiadiazole-carboxamides) to contextualize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
